Trimethylsilyl methanesulfonate

Catalog No.
S586575
CAS No.
10090-05-8
M.F
C4H12O3SSi
M. Wt
168.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilyl methanesulfonate

CAS Number

10090-05-8

Product Name

Trimethylsilyl methanesulfonate

IUPAC Name

trimethylsilyl methanesulfonate

Molecular Formula

C4H12O3SSi

Molecular Weight

168.29 g/mol

InChI

InChI=1S/C4H12O3SSi/c1-8(5,6)7-9(2,3)4/h1-4H3

InChI Key

BCHASIUOFGDRIO-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OS(=O)(=O)C

Synonyms

TMS-MS, trimethylsilylmethanesulfonate

Canonical SMILES

C[Si](C)(C)OS(=O)(=O)C

Reduction of Esters to Ethers

(Trimethylsilyl)methanesulfonate can be used to convert esters to ethers in a reaction mediated by boron difluoride triflate etherate (BF₂•Et₂O). This reaction is particularly useful for the synthesis of complex ethers, as it offers good yields and functional group tolerance. []

Elimination of C(8)-Functional Groups

(Trimethylsilyl)methanesulfonate can be employed as a dehydrating agent to remove C(8)-functional groups, such as hydroxyls and amines, from purine derivatives. This regioselective dehydration reaction is valuable for the synthesis of modified purine nucleosides, which have applications in medicinal chemistry and materials science. []

Trimethylsilyl methanesulfonate is an organosilicon compound with the chemical formula C4H12O3SSi\text{C}_4\text{H}_{12}\text{O}_3\text{S}\text{Si}. It appears as a colorless liquid and is recognized for its utility in organic synthesis, particularly in the formation of silyl ethers and as a reagent in various

  • Silylation Reactions: It acts as a silylating agent, converting alcohols into silyl ethers. The general reaction can be represented as:
    R OH+ Trimethylsilyl methanesulfonate R O Si CH3 3+by products\text{R OH}+\text{ Trimethylsilyl methanesulfonate }\rightarrow \text{R O Si CH}_3\text{ }_3+\text{by products}
  • Hydrolysis: The compound is sensitive to hydrolysis, leading to the formation of trimethylsilanol and methanesulfonic acid:
     Trimethylsilyl methanesulfonate +H2O Trimethylsilanol +Methanesulfonic acid\text{ Trimethylsilyl methanesulfonate }+\text{H}_2\text{O}\rightarrow \text{ Trimethylsilanol }+\text{Methanesulfonic acid}
  • Reactions with Nucleophiles: It can also react with various nucleophiles, facilitating the formation of carbon-nitrogen bonds through mechanisms such as the Mukaiyama aldol reaction .

While specific biological activity data on trimethylsilyl methanesulfonate is limited, its derivatives and related compounds have been studied for potential applications in pharmaceuticals. The ability of trimethylsilyl groups to enhance solubility and stability of drug candidates may contribute to its relevance in medicinal chemistry.

 Trimethylsilyl chloride +Methanesulfonic acid Trimethylsilyl methanesulfonate +HCl\text{ Trimethylsilyl chloride }+\text{Methanesulfonic acid}\rightarrow \text{ Trimethylsilyl methanesulfonate }+\text{HCl}

This method allows for the efficient production of the compound under controlled conditions, minimizing by-products.

Trimethylsilyl methanesulfonate finds applications in various fields, including:

  • Organic Synthesis: It is widely used for the silylation of alcohols and phenols, enabling the formation of silyl ethers that serve as intermediates in further synthetic transformations.
  • Catalysis: The compound acts as a Lewis acid catalyst in several reactions, enhancing reaction rates and selectivity.
  • Pharmaceutical Development: Its ability to modify functional groups makes it valuable in drug design and synthesis .

Studies involving trimethylsilyl methanesulfonate often focus on its interactions with other reagents in organic synthesis. For instance, it has been shown to facilitate one-pot reactions that streamline synthetic pathways by reducing the need for intermediate purification. Its interactions with nucleophiles and electrophiles are critical for developing new synthetic methodologies .

Several compounds share structural or functional similarities with trimethylsilyl methanesulfonate. Here are some notable examples:

Compound NameStructureUnique Features
Trimethylsilyl trifluoromethanesulfonateC4H9F3O3SSi\text{C}_4\text{H}_9\text{F}_3\text{O}_3\text{S}\text{Si}More electrophilic; used primarily for activating ketones and aldehydes .
Dimethylsilyl methanesulfonateC4H10O3SSi\text{C}_4\text{H}_{10}\text{O}_3\text{S}\text{Si}Less sterically hindered; suitable for different silylation reactions.
TrimethylchlorosilaneC3H9ClSi\text{C}_3\text{H}_9\text{ClSi}Used for silylation but less effective compared to trimethylsilyl methanesulfonate due to lack of sulfonate group.

Trimethylsilyl methanesulfonate is unique due to its combination of a silyl group and a sulfonate moiety, which enhances its reactivity compared to similar compounds. Its specific applications in organic synthesis underscore its importance in modern chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

10090-05-8

Wikipedia

Trimethylsilyl methanesulfonate

Dates

Modify: 2023-08-15

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